

solubility of 4-Bromo-3-nitrophenylboronic acid in organic solvents

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Compound of Interest

Compound Name: *4-Bromo-3-nitrophenylboronic acid*

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An In-depth Technical Guide to the Solubility of **4-Bromo-3-nitrophenylboronic Acid** in Organic Solvents

Abstract

4-Bromo-3-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to drug discovery and materials science. The successful execution of these synthetic transformations, as well as subsequent purification and formulation processes, is fundamentally governed by the solubility of this reagent in organic solvents. This technical guide addresses the conspicuous absence of comprehensive, publicly available solubility data for **4-Bromo-3-nitrophenylboronic acid**. Rather than merely collating sparse data, this document provides a robust framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We present a detailed analysis of its physicochemical properties, a rationale for solvent selection, a rigorous, step-by-step experimental protocol for equilibrium solubility determination via the isothermal shake-flask method, and a validated analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Synthetic Utility and Physical Chemistry Challenge

4-Bromo-3-nitrophenylboronic acid serves as a critical building block for introducing a bromo- and nitro-substituted phenyl moiety into target molecules. These functional groups offer orthogonal handles for subsequent chemical modifications, making it a versatile intermediate. However, the inherent characteristics of the boronic acid functional group present unique challenges. Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly upon heating or in non-polar solvents. This dynamic equilibrium can significantly complicate solubility studies, leading to inconsistent results if not properly controlled. Understanding and quantifying the solubility of the parent acid is therefore a prerequisite for developing scalable, reproducible, and efficient chemical processes.

Physicochemical Properties of 4-Bromo-3-nitrophenylboronic Acid

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The key properties for **4-Bromo-3-nitrophenylboronic acid** are summarized below.

Table 1: Physicochemical Properties of **4-Bromo-3-nitrophenylboronic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₅ BBrNO ₄	-
Molecular Weight	245.83 g/mol	[1]
Appearance	Off-white to light yellow solid	[2]
Melting Point	213-216 °C	[2] [3]
pKa (Predicted)	6.67 ± 0.10	[2] [3]
Density (Predicted)	1.85 ± 0.1 g/cm ³	[2] [3] [4]
Boiling Point (Predicted)	361.6 ± 52.0 °C	[2] [3]
Storage Conditions	Store at 2-8°C under inert gas	[2] [3]

Structural Analysis and Influence on Solubility

The solubility of **4-Bromo-3-nitrophenylboronic acid** is a product of its distinct structural features:

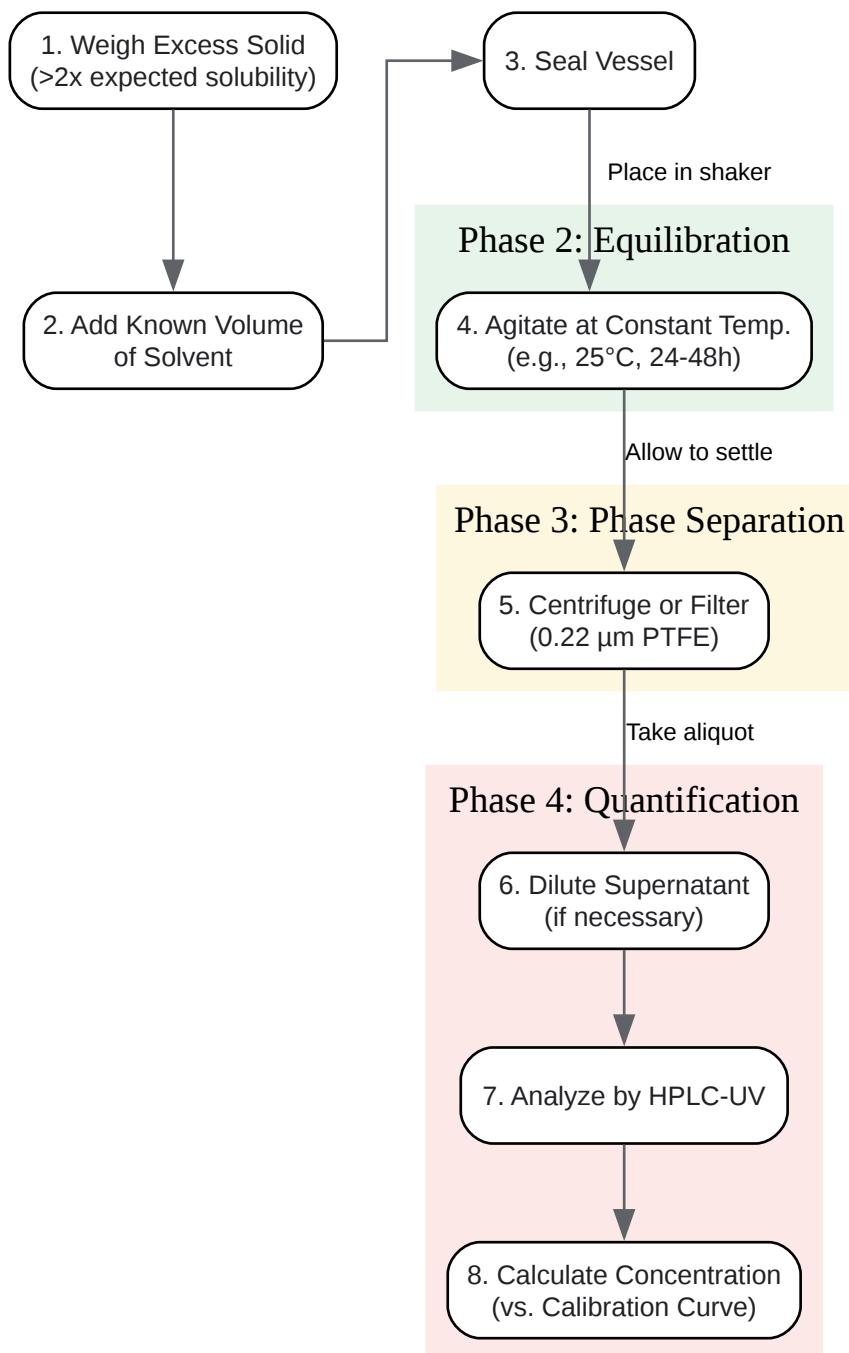
- **Boronic Acid Moiety (-B(OH)₂)**: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar solvents. However, it is also responsible for the propensity to form the less polar, cyclic boroxine trimer through dehydration, which can decrease solubility in certain polar media.
- **Nitro Group (-NO₂)**: As a strong electron-withdrawing and highly polar group, the nitro substituent increases the overall polarity of the molecule and can participate in dipole-dipole interactions.
- **Bromo Group (-Br)**: The bromine atom is electron-withdrawing but also contributes to the molecule's size and polarizability, slightly increasing its lipophilicity compared to a non-halogenated analog.
- **Aromatic Ring**: The phenyl ring provides a nonpolar surface area, favoring interactions with aromatic or less polar solvents.

Expert Insight: The combination of a highly polar boronic acid and nitro group with a more lipophilic brominated aromatic ring results in a molecule with a complex polarity profile. We can predict that polar aprotic solvents like THF, acetone, and DMF will be effective solubilizing agents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Alcohols like methanol or ethanol may also be effective, though the potential for esterification with the boronic acid under certain conditions should be considered. Conversely, nonpolar aliphatic solvents such as hexane or cyclohexane are expected to be poor solvents.

A Validated Protocol for Equilibrium Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic saturation point.^{[5][6]} The following protocol provides a self-validating system for obtaining accurate and reproducible data.

Experimental Workflow Overview

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Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **4-Bromo-3-nitrophenylboronic acid** in a selected organic solvent at 25 °C.

Materials:

- **4-Bromo-3-nitrophenylboronic acid** (solid)
- Selected organic solvent (HPLC grade)
- Glass vials (e.g., 4 mL) with PTFE-lined screw caps
- Analytical balance
- Volumetric flasks and pipettes
- Orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (0.22 μ m, PTFE for organic solvents)
- HPLC system with UV detector

Protocol:

- Preparation of Vials: Add an excess amount of solid **4-Bromo-3-nitrophenylboronic acid** to at least three separate glass vials.
 - Causality: Using a significant excess ensures that the solvent becomes truly saturated and that the system remains saturated even if there are minor temperature fluctuations or solvent evaporation.^[7] A good starting point is 5-10 mg of solid per 1 mL of solvent.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated organic solvent (at 25 °C) into each vial.
- Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.
 - Trustworthiness: To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. The point at which the

concentration plateaus is the true equilibrium.[5]

- Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for 30 minutes to let heavy solids settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 μm PTFE syringe filter into a clean HPLC vial.
 - Causality: This step is critical. Failure to remove all undissolved microscopic particles will lead to an overestimation of solubility. Centrifugation followed by filtration of the supernatant provides the most robust separation.[8]
- Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the clear, filtered sample by the validated HPLC-UV method described in Section 4.
- Calculation: Determine the concentration of the solute in the diluted sample using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for any dilutions. The final solubility is reported in mg/mL or mol/L.

Analytical Method: Quantification by HPLC-UV

A validated analytical method is essential for accurate solubility determination. Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for arylboronic acids.[9]

Recommended HPLC Method Parameters

- Instrument: HPLC system with a PDA or UV-Vis detector.
- Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, 4.6 x 150 mm, 5 μm).
- Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (containing 0.1% Formic or Acetic Acid).
 - Example Starting Condition: 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

- Causality: The acidic modifier suppresses the ionization of the boronic acid, leading to better peak shape and more reproducible retention times.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength of maximum absorbance for **4-Bromo-3-nitrophenylboronic acid** (e.g., determined by PDA scan, likely around 254 nm or 270 nm).
- Injection Volume: 10 μ L.

Protocol for Method Validation (Trustworthiness)

- Prepare a Calibration Curve: Create a series of at least five standard solutions of **4-Bromo-3-nitrophenylboronic acid** of known concentrations in the chosen solvent.
- Analyze Standards: Inject each standard in triplicate to establish the relationship between peak area and concentration.
- Assess Linearity: Plot the average peak area versus concentration and perform a linear regression. The method is considered linear if the coefficient of determination (R^2) is ≥ 0.995 .
- Analyze Samples: Inject the filtered, saturated samples (diluted if necessary) and use the linear regression equation to calculate their concentrations.

Conclusion

While direct, quantitative solubility data for **4-Bromo-3-nitrophenylboronic acid** remains elusive in published literature, this guide provides the necessary scientific framework for its empirical determination. By understanding the compound's key physicochemical characteristics and meticulously applying the detailed isothermal shake-flask protocol coupled with a validated HPLC-UV analytical method, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, designing efficient purification strategies, and advancing the development of novel chemical entities in the pharmaceutical and materials science industries.

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